Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 132710-90-8
VCID: VC21210128
InChI: InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-8-6-13(7-9-14)5-4-10-15/h15H,4-10H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)CCCO
Molecular Formula: C12H24N2O3
Molecular Weight: 244.33 g/mol

Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate

CAS No.: 132710-90-8

Cat. No.: VC21210128

Molecular Formula: C12H24N2O3

Molecular Weight: 244.33 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate - 132710-90-8

Specification

CAS No. 132710-90-8
Molecular Formula C12H24N2O3
Molecular Weight 244.33 g/mol
IUPAC Name tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-8-6-13(7-9-14)5-4-10-15/h15H,4-10H2,1-3H3
Standard InChI Key LRYRQGKGCIUVON-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)CCCO
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)CCCO

Introduction

Structural and Physical Properties

Molecular Characteristics

PropertyValueSource
IUPAC Nametert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
Molecular FormulaC₁₂H₂₄N₂O₃
Molecular Weight244.34 g/mol
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CCCO
InChI KeyLRYRQGKGCIUVON-UHFFFAOYSA-N
PubChem CID16217800

The compound adopts a chair conformation in the piperazine ring, as observed in structurally similar derivatives . The tert-butyl group enhances steric protection, while the hydroxypropyl chain introduces hydrophilicity and reactivity.

Synthesis and Preparation Methods

Key Synthetic Routes

The synthesis typically involves alkylation or coupling reactions to introduce the hydroxypropyl group to the piperazine core.

Method 1: Alkylation of Piperazine Derivatives

  • Reactants: tert-Butyl piperazine-1-carboxylate and 3-bromo-1-propanol.

  • Conditions: Basic medium (e.g., K₂CO₃) in polar aprotic solvents (e.g., acetone) under reflux.

  • Yield: ~70–80% (estimated based on analogous reactions) .

Method 2: Photocatalytic Coupling

A patent describes a one-step synthesis using 2-aminopyridine and piperazine-1-tert-butyl formate with acridine salt photocatalysts and 2,2,6,6-tetramethylpiperidine-N-oxide as an oxidant . While this method targets a pyridine-substituted derivative, similar principles may apply to hydroxypropyl analogs.

ParameterValue
CatalystAcridine salt
Oxidant2,2,6,6-Tetramethylpiperidine-N-oxide
SolventAnhydrous dichloroethane
Light SourceBlue LED

Reactivity and Functional Transformations

Key Reaction Pathways

The compound’s functional groups enable diverse transformations:

Oxidation

The hydroxypropyl chain can be oxidized to a carboxylic acid using strong oxidizing agents (e.g., KMnO₄ in acidic conditions) .

Nucleophilic Substitution

The piperazine nitrogen undergoes alkylation or acylation. For example:

  • Acylation: Reaction with acyl chlorides (e.g., benzoyl chloride) yields N-acylpiperazine derivatives.

  • Cross-Coupling: Pd-catalyzed Suzuki-Miyaura reactions introduce aryl groups at the piperazine nitrogen .

Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield free piperazine intermediates .

Reaction TypeReagents/ConditionsProducts
OxidationKMnO₄, H₂SO₄, ΔPiperazine-4-carboxylic acid
AcylationAcCl, pyridine, RTN-Acetylpiperazine derivative
DeprotectionTFA, DCM, RT4-(3-Hydroxypropyl)piperazine

Biological and Pharmacological Applications

Role as a Synthetic Intermediate

This compound serves as a precursor in synthesizing bioactive molecules, including:

  • Anticancer Agents: Derivatives targeting kinase inhibitors or tubulin-binding agents.

  • Antimicrobial Compounds: Piperazine-based antibiotics with activity against Gram-positive bacteria.

  • Neuroprotective Agents: Analogues modulating neurotransmitter receptors (e.g., serotonin, dopamine) .

Structure-Activity Relationships (SAR)

  • Hydroxypropyl Chain: Enhances solubility and hydrogen-bonding capacity.

  • Piperazine Core: Facilitates binding to enzyme active sites (e.g., ATP-binding pockets).

HazardClassificationPrecautions
ToxicityH301 (Toxic if swallowed)Use gloves; avoid ingestion
IrritationH315 (Skin irritation)Wear protective clothing; rinse skin
StorageAir-sensitiveStore under inert gas (N₂/Ar)

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